2-Ethoxyethanol is a versatile solvent with several properties that make it useful in scientific research. It is a good miscible with water and many organic solvents, making it suitable for dissolving a wide range of substances []. Additionally, it has a relatively low boiling point (135 °C) and high flash point (120 °F), allowing for safe evaporation and concentration of solutions []. These characteristics make it valuable for various research applications, including:
Beyond its solvent properties, 2-Ethoxyethanol has been used in specific scientific research areas, including:
2-Ethoxyethanol, also known by its systematic name ethylene glycol monoethyl ether, is a colorless, flammable liquid with a sweet, pleasant ether-like odor and a slightly bitter taste. It is classified as a glycol ether and has the chemical formula . This compound is produced primarily through the reaction of ethylene oxide with ethanol, making it a significant industrial solvent and production intermediate . Its properties include a boiling point of approximately 171 °C and a density of about 0.9 g/cm³ .
2-Ethoxyethanol is a hazardous compound with several safety concerns:
Due to these hazards, proper personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection should be worn when handling 2-Ethoxyethanol. It is also crucial to work in a well-ventilated area and follow safe handling procedures outlined in safety data sheets (SDS).
The compound also shows compatibility with many organic solvents but is incompatible with strong oxidizers and alkalies .
The biological activity of 2-Ethoxyethanol has raised concerns regarding its health effects. Acute exposure can lead to irritation of the skin, eyes, and respiratory system, while chronic exposure may affect the nervous system and reproductive health. Specifically, it has been identified as a potential teratogen in humans due to its teratogenic effects observed in animal studies . Furthermore, prolonged exposure may result in anemia and damage to the kidneys and liver .
The primary method for synthesizing 2-Ethoxyethanol involves the reaction of ethylene oxide with ethanol under controlled conditions. This process typically requires the presence of a catalyst to facilitate the reaction . The reaction can be summarized as follows:
Alternative synthesis methods may involve other etherification processes or chemical transformations involving related compounds.
2-Ethoxyethanol finds extensive use across various industries due to its solvent properties. Key applications include:
Additionally, it is utilized in pH regulators and water treatment products .
Several compounds share structural similarities with 2-Ethoxyethanol. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethylene Glycol | Commonly used as an antifreeze; lower boiling point than 2-Ethoxyethanol. | |
Propylene Glycol | Used in food products; less toxic than 2-Ethoxyethanol. | |
Butyl Glycol | Higher molecular weight; used primarily as a solvent in paints and coatings. |
Uniqueness of 2-Ethoxyethanol:
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₁₀O₂ | [9] [12] |
Molecular Weight (g/mol) | 90.12 | [9] [12] |
Chemical Composition | C₂H₅OCH₂CH₂OH | [2] [8] |
Appearance | Clear, colorless liquid | [2] [8] |
Boiling Point (°C) | 135 | [9] [12] |
Melting Point (°C) | -70 to -90 | [9] [12] |
Flash Point (°C) | 40-44 | [9] [12] |
Density (g/cm³ at 20°C) | 0.929-0.930 | [9] [12] |
Viscosity (mPa·s at 25°C) | 2.5 | [1] |
Vapor Pressure (mmHg at 20°C) | 3.8 | [9] |
Vapor Density (vs air) | 3.1 | [9] |
Solubility in Water | Completely miscible | [2] [8] |
Refractive Index (nD20) | 1.407 | [9] [12] |
Auto-ignition Temperature (°C) | 235-460 | [9] [12] |
Explosion Limits (%) | 1.8-15.7 | [12] |
CAS Number | 110-80-5 | [7] [9] |
EC Number | 203-804-1 | [12] |
2-Ethoxyethanol demonstrates exceptional performance as an industrial solvent across multiple manufacturing processes due to its unique combination of physical and chemical properties [2] [8]. Research indicates that the compound possesses the ability to dissolve chemically diverse materials including oils, resins, grease, waxes, nitrocellulose, and lacquers [2] [8]. This broad solvency spectrum makes it an ideal choice for multi-purpose cleaning applications and degreasing solutions in industrial settings [2] [8].
Manufacturing processes utilizing 2-ethoxyethanol benefit from its moderate boiling point of approximately 135°C, which provides controlled evaporation rates suitable for applications requiring precise drying characteristics [1] [9]. The compound's low viscosity of 2.5 mPa·s at 25°C facilitates easy application and incorporation into various chemical mixtures, enhancing manufacturing efficiency [1]. Studies have documented its effectiveness in dissolving nitrocellulose and other polymer systems, making it particularly valuable in specialized manufacturing applications [4] [5].
Research findings demonstrate that 2-ethoxyethanol's complete miscibility with water and organic solvents such as acetone and ethanol enables its use in a wide range of formulations [1] [2]. This versatility supports its application in manufacturing processes that require compatible solvent systems for complex chemical formulations [2] [8]. Industrial applications leverage the compound's favorable evaporation rate, which proves essential in cleaning and surface preparation processes where controlled drying is critical [1].
Extensive research has been conducted on 2-ethoxyethanol's role as a chemical intermediate in various synthesis pathways [6] [10] [13]. The compound serves as a precursor in the synthesis of more complex glycol ether derivatives, with research demonstrating its conversion to diethylene glycol dimethyl ether and ethylene glycol through catalytic processes [6]. Patent research indicates that solid acid catalysts enable the high-selectivity preparation of these products under controlled temperature and pressure conditions [6].
Scientific investigations have explored novel synthesis methods for 2-ethoxyethanol derivatives, with research focusing on the development of efficient catalytic systems [10] [11]. Studies utilizing hydrolysis reactions with inorganic acids have been documented, providing alternative synthetic routes for producing 2-ethoxyethanol and related compounds [10] [11]. These research findings contribute to the understanding of optimized production methods and potential applications in chemical manufacturing [10] [11].
Research on ethylene glycol monomethyl ether monolaurate synthesis has demonstrated the effectiveness of novel solid base catalysts in transesterification reactions involving 2-ethoxyethanol analogs [13]. The study achieved a 91% yield using potassium fluoride modified sodium aluminate catalysts, indicating the potential for efficient synthetic pathways [13]. Kinetic studies revealed second-order reaction kinetics with an activation energy of 56.54 kJ mol⁻¹, providing valuable data for process optimization [13].
Research in coating and surface technology applications has established 2-ethoxyethanol as a critical component in formulations requiring superior flow and leveling properties [18] [20] [21]. Studies indicate that glycol ethers, including 2-ethoxyethanol, are widely used in coating applications for their ability to enhance product flow and reduce drying times [18]. The compound's solvency characteristics make it particularly effective in paint and ink formulations where consistency and controlled evaporation are essential [18].
Industrial research has documented the use of 2-ethoxyethanol in photoresist compositions for semiconductor applications, where it serves as a solvent component [31] [33]. Patent investigations reveal that the compound's properties contribute to improved photosensitivity and lower toxicity compared to traditional solvents [31]. Research indicates that photoresist compositions containing 2-ethoxyethanol derivatives demonstrate enhanced film thickness properties and solution stability [31] [33].
Surface coating research has explored the compound's role in strongly adherent coating systems, with studies focusing on its contribution to substrate adhesion and coating performance [16]. The research demonstrates that glycol ether solvents enhance the formation of chemical species that improve substrate interaction and coating durability [16]. Manufacturing process studies indicate that 2-ethoxyethanol contributes to controlled evaporation rates that are critical for achieving optimal coating properties [21].
Application Sector | Primary Function | Key Benefits | Source |
---|---|---|---|
Paints and Coatings | Solvent for resins, lacquers, varnishes | Excellent solvency, flow properties | [2] [3] [5] |
Chemical Synthesis | Chemical intermediate and reactant | High reactivity, good selectivity | [6] [10] [13] |
Surface Technology | Coating adhesion and flow properties | Strong adhesion, controlled evaporation | [16] [18] [21] |
Textile Industry | Dyeing agent and fiber treatment | Dye penetration, level dyeing | [22] [23] [27] |
Semiconductor Manufacturing | Photoresist solvent component | High purity, controlled volatility | [28] [29] [31] |
Cleaning Products | Multi-purpose cleaner and degreaser | Dissolves oils, grease, waxes | [2] [8] [26] |
Automotive Coatings | Coating formulation solvent | Durability, aesthetic enhancement | [17] [41] |
Electronics Industry | Precision cleaning and manufacturing | High precision, low contamination | [28] [32] [34] |
Pharmaceutical Intermediate | Synthesis intermediate | Versatile reactivity | [43] [44] |
Research in textile industry applications has identified 2-ethoxyethanol as an effective dyeing agent and fiber treatment component [22] [23] [27]. Studies demonstrate its utility in dyeing and printing textiles, where it functions as a mutual solvent for formulation of soluble oils and lacquer thinners [22]. The compound's properties enable superior dye penetration and uniform color distribution in textile processing applications [23] [27].
Industrial research has documented the use of glycol ethers in textile dyebath formulations to achieve proper shade development, level dyeing characteristics, and improved colorfastness [27]. Studies indicate that these compounds help dyes penetrate and saturate fabric fibers, thereby accelerating the dyeing process and reducing processing times [27]. Research findings demonstrate that glycol ethers serve as effective couplers for other dye formulation components and function as compatibilizing agents for fabric blends such as nylon and acrylic combinations [27].
Textile processing research has explored the role of 2-ethoxyethanol in setting twist and conditioning yarns and cloth during manufacturing [3] [23]. Studies indicate that the compound contributes to textile printing applications and textile soap formulations [3]. Research on polyester yarn production has investigated the deliberate addition of related glycol compounds to improve dyeability uniformity, demonstrating the importance of controlled ether content in achieving consistent textile performance [24].
Comprehensive research in semiconductor and electronics manufacturing has established 2-ethoxyethanol as a critical component in photoresist formulations used in wafer fabrication processes [28] [30] [31]. Studies indicate that the compound is contained in positive photoresists utilized during semiconductor manufacturing, where precision and purity requirements are paramount [28]. Research demonstrates that approximately 400 workplace air samples from seven different semiconductor companies documented the presence of 2-ethoxyethanol in manufacturing environments [28].
Electronics industry research has focused on the compound's role in photolithographic processes essential for semiconductor device production [29] [30]. Studies indicate that ethylene oxide-based glycol ether solvents, including 2-ethoxyethanol, are components used in photoresist and photoresist stripper products [29]. Research findings demonstrate that these compounds exhibit good compatibility, high solubility, and effective rinsing properties necessary for cleaning photoresist residue in semiconductor manufacturing processes [29].
Scientific investigations have documented the use of 2-ethoxyethanol in chemical mechanical planarization processes, which involve smoothing wafer surfaces through combined chemical and mechanical forces [29]. Research indicates that specialized ethylene oxide-based surfactants serve as ingredients in silicon wafer cutting fluids, functioning as coolants and lubricants designed to prevent silicon swarf agglomeration [29]. Studies emphasize that high purity and low metal ion content are standard quality requirements for semiconductor industry applications [29] [32].
Research on industrial solvent alternatives has identified propylene glycol ethers as potential replacements for traditional ethylene glycol ethers, including 2-ethoxyethanol [35] [37] [39]. Studies indicate that propylene glycol ethers are being evaluated as substitutes due to improved environmental health characteristics while maintaining comparable performance properties [35] [37]. Research demonstrates that these alternative solvents exhibit similar evaporation and solubility performance characteristics [37].
Solvent substitution research has documented the development of comprehensive selection guides for identifying greener alternatives to conventional organic solvents [35]. Studies indicate that solvent selection tools incorporate environmental, health, and performance criteria to evaluate replacement options [35]. Research findings demonstrate that while some alternative solvents show promise, achieving complete substitution often requires substantial process re-engineering [35].
Industrial research has explored the limitations and challenges associated with replacing established glycol ether solvents in existing manufacturing processes [36] [39]. Studies indicate that ethylene oxide-based glycol ether solvents have been used in the coatings industry for over fifty years due to their excellent performance properties including evaporation rate, blush resistance, flow-out and leveling properties [36] [39]. Research demonstrates that these solvents exhibit superior solvent activity for coating resins compared to ester or ketone solvents in their evaporation rate range [36] [39].
Parameter | Value | Source |
---|---|---|
Global Market Size (2023) | USD 1.3 billion | [43] |
North America Market Size (2022) | USD 0.3 billion | [41] |
Projected Global Market Size (2032) | USD 2.1 billion | [43] |
Global CAGR (2024-2032) | 5.6% | [43] |
North America CAGR (2024-2030) | 5.5% | [41] |
Market Share - North America (%) | 34.5% | [44] |
Market Share - Asia Pacific | Fastest growing | [47] |
Market Share - Europe | Significant market | [47] |
Market research data indicates that the global 2-ethoxyethanol market was valued at approximately USD 1.3 billion in 2023 and is projected to reach USD 2.1 billion by 2032, representing a compound annual growth rate of 5.6% [43]. North American markets specifically show strong growth potential, with projections indicating expansion from USD 0.3 billion in 2022 to USD 0.4 billion by 2030 [41]. Research demonstrates that market growth is driven by extensive applications across automotive, construction, and pharmaceutical industries [41] [43].
Biochemical research has established that 2-ethoxyethanol demonstrates significant absorption capacity through multiple physiological routes, with absorption characteristics varying considerably depending on the exposure pathway. Experimental studies utilizing radiolabeled 2-ethoxyethanol have provided comprehensive data on absorption mechanisms across different biological systems [1] [2] [3].
Oral absorption research demonstrates that 2-ethoxyethanol exhibits rapid and extensive absorption through the gastrointestinal tract. Studies in male Fischer 344 rats showed absorption rates ranging from 80 to 96 percent of administered doses, with peak plasma concentrations occurring within 1 to 1.5 hours post-administration [1] [2] [3]. The absorption process follows first-order kinetics, indicating that the compound readily crosses intestinal membranes through passive diffusion mechanisms [1] [2].
Dermal absorption investigations reveal that 2-ethoxyethanol penetrates skin barriers at moderate rates, with absorption efficiency ranging from 20 to 25 percent of applied doses regardless of concentration [4] [3] [5]. Research utilizing Franz diffusion cells with human skin samples demonstrated flux rates of 0.82 milligrams per square centimeter per hour, with lag times of approximately 59 minutes [3] [5]. The dermal absorption process exhibits dose-independent kinetics, suggesting that skin penetration mechanisms do not saturate within physiologically relevant concentration ranges [4] [3].
Inhalation absorption studies demonstrate that respiratory uptake of 2-ethoxyethanol occurs efficiently, with absorption rates of approximately 60 to 68 percent of inhaled doses [1] [3] [6]. Research in male Fischer 344 rats exposed to concentrations of 5 to 46 parts per million showed linear absorption kinetics, with uptake rates directly proportional to exposure concentrations [1] [3]. The respiratory absorption mechanism involves rapid dissolution of inhaled vapors in lung fluids, followed by passive diffusion across alveolar membranes [1] [3].
Absorption Route | Absorption Rate (%) | Peak Time (hours) | Bioavailability | Research Model |
---|---|---|---|---|
Oral Administration | 80-96 | 1-1.5 | High | F344 rats [1] [2] |
Dermal Application | 20-25 | Not specified | Moderate | Human skin [4] [3] |
Inhalation Exposure | 60-68 | During exposure | High | F344 rats [1] [3] |
The metabolic transformation of 2-ethoxyethanol follows a well-characterized biochemical pathway involving sequential oxidation reactions catalyzed by specific enzyme systems. Research has identified alcohol dehydrogenase and aldehyde dehydrogenase as the primary enzymes responsible for 2-ethoxyethanol biotransformation [7] [8] [9] [10].
The initial metabolic step involves oxidation of the primary alcohol group by alcohol dehydrogenase, specifically the alcohol dehydrogenase-3 isoenzyme in rat liver tissue [10] [11]. This enzymatic reaction converts 2-ethoxyethanol to ethoxyacetaldehyde, utilizing nicotinamide adenine dinucleotide as a cofactor [10] [11] [12]. Research demonstrates that the alcohol dehydrogenase-3 isoenzyme exhibits higher affinity for 2-ethoxyethanol compared to alcohol dehydrogenase-2, with substrate specificity following the order: 2-butoxyethanol > 2-ethoxyethanol > 2-methoxyethanol [10] [11].
The second metabolic transformation involves rapid oxidation of ethoxyacetaldehyde to ethoxyacetic acid via aldehyde dehydrogenase [7] [8] [9] [10]. This enzymatic reaction occurs predominantly in liver tissue, with aldehyde dehydrogenase-1 identified as the primary isoenzyme responsible for this transformation [12] [13]. The conversion rate of ethoxyacetaldehyde to ethoxyacetic acid is rapid, with minimal accumulation of the aldehyde intermediate under normal physiological conditions [7] [8] [9].
Phase II metabolism involves conjugation of ethoxyacetic acid with glycine to form N-ethoxyacetyl glycine, representing the major metabolic pathway for 2-ethoxyethanol detoxification [7] [8] [9] [14]. Research in male Sprague-Dawley rats demonstrated that 73 to 76 percent of administered 2-ethoxyethanol doses are metabolized through this glycine conjugation pathway [7] [8] [9]. The conjugation reaction is catalyzed by acyl-coenzyme A synthetase and glycine N-acyltransferase enzymes, occurring primarily in liver tissue [14] [15].
Metabolic Step | Enzyme System | Product Formed | Percentage of Dose |
---|---|---|---|
Primary Oxidation | Alcohol Dehydrogenase-3 | Ethoxyacetaldehyde | ~100% |
Secondary Oxidation | Aldehyde Dehydrogenase-1 | Ethoxyacetic acid | ~100% |
Glycine Conjugation | Acyl-CoA Synthetase | N-ethoxyacetyl glycine | 73-76% |
Research on 2-ethoxyethanol excretion pathways has revealed that urinary elimination represents the primary route of compound and metabolite removal from biological systems. Comprehensive studies utilizing radiolabeled 2-ethoxyethanol have quantified excretion kinetics and identified major elimination pathways [7] [8] [9] [2].
Urinary excretion studies demonstrate that 76 to 80 percent of administered 2-ethoxyethanol doses are eliminated through renal pathways within 96 hours post-exposure [7] [8] [9] [2]. The major urinary metabolites include ethoxyacetic acid and N-ethoxyacetyl glycine, which collectively account for 73 to 76 percent of the administered dose [7] [8] [9]. Research shows that most urinary excretion occurs within the first 24 hours, with minimal parent compound detected in urine samples [7] [8] [9] [2].
Respiratory excretion research reveals that 2-ethoxyethanol undergoes partial metabolism to carbon dioxide, which is eliminated through pulmonary pathways [7] [8] [9] [2]. Studies in male Sprague-Dawley rats showed that 4.6 to 11.7 percent of administered doses are exhaled as carbon dioxide, with higher percentages observed for ethoxy-labeled compared to ethanol-labeled compounds [7] [8] [9]. The respiratory excretion mechanism involves complete oxidation of the ethoxy group through metabolic pathways leading to carbon dioxide formation [7] [8] [9].
Biliary excretion studies indicate minimal elimination of 2-ethoxyethanol metabolites through hepatobiliary pathways. Research demonstrates that less than 2 percent of administered doses are recovered in bile samples, suggesting that biliary excretion does not represent a significant elimination route for 2-ethoxyethanol [7] [8] [9].
Excretion Route | Percentage of Dose | Time Frame | Major Components |
---|---|---|---|
Urinary | 76-80% | 96 hours | Ethoxyacetic acid, N-ethoxyacetyl glycine [7] [8] [9] |
Respiratory | 4.6-11.7% | 96 hours | Carbon dioxide [7] [8] [9] |
Biliary | <2% | 96 hours | Minor metabolites [7] [8] [9] |
Comparative biochemical research has identified significant species differences in 2-ethoxyethanol metabolic processing, particularly in elimination kinetics and metabolic enzyme expression patterns. These variations have important implications for extrapolation of toxicological data across species [6] [10] [11].
Human versus rodent metabolism studies reveal substantial differences in elimination half-lives for 2-ethoxyethanol metabolites. Research in human volunteers exposed to 2-ethoxyethanol vapors demonstrated elimination half-lives of 21 to 24 hours for ethoxyacetic acid, compared to 8 to 12 hours observed in rat studies [6] [10]. This difference suggests that humans may experience greater metabolite accumulation with repeated exposures compared to rodent models [6].
Enzyme isoform expression research demonstrates species-specific patterns in alcohol dehydrogenase and aldehyde dehydrogenase activities. Studies comparing rat and human liver preparations showed that while both species express similar enzyme systems, the relative activities and substrate specificities differ significantly [10] [11] [12]. Human liver tissue shows lower alcohol dehydrogenase-3 activity compared to rat tissue, potentially explaining the prolonged elimination half-lives observed in human studies [10] [11].
Gender-related metabolic differences have been identified in rodent studies, with female rats demonstrating higher alcohol dehydrogenase activities compared to males [10] [11]. Research shows that female rats metabolize 2-ethoxyethanol approximately 1.5 times faster than males, resulting in more rapid formation of ethoxyacetic acid metabolites [10] [11]. These gender differences appear to be related to hormonal regulation of enzyme expression patterns [10] [11].
Species | Elimination Half-life (hours) | ADH Activity | Gender Differences |
---|---|---|---|
Rats | 8-12 | High | Females > Males [10] [11] |
Humans | 21-24 | Moderate | Not well characterized [6] |
Mice | Not specified | Similar to rats | Expected similar [16] |
Biochemical research has established that certain alkoxysilane compounds can undergo hydrolysis to release 2-ethoxyethanol as a byproduct, representing an indirect exposure pathway of toxicological significance. Studies on alkoxysilane hydrolysis mechanisms have provided insights into the formation and release of 2-ethoxyethanol from these industrial compounds [17] [18] [19].
Hydrolysis mechanism research demonstrates that ethoxy-substituted alkoxysilanes undergo nucleophilic substitution reactions at the silicon center, resulting in the sequential release of ethanol molecules [18] [19] [20]. The hydrolysis process follows a stepwise mechanism involving initial complex formation between water and the silicon center, followed by nucleophilic attack and bond reorganization [19] [20] [21]. Research shows that the hydrolysis rate depends on the number of ethoxy groups, with triethoxysilanes hydrolyzing more slowly than diethoxysilanes [18] [19].
Kinetic studies of alkoxysilane hydrolysis reveal rate constants ranging from 1.1 to 5.4 × 10² M⁻¹s⁻¹ depending on the specific compound structure and reaction conditions [19] [20]. The hydrolysis reaction exhibits pH dependence, with faster rates observed under mildly acidic (pH 3-5) or basic (pH 8-9) conditions compared to neutral pH [19] [20]. Research demonstrates that hydrogen bonding and dipole interactions play important roles in determining hydrolysis rates [19] [20].
Environmental and biological relevance studies indicate that alkoxysilane hydrolysis can occur under physiological conditions, potentially leading to 2-ethoxyethanol formation in biological systems [17] [18]. Research on biocompatible alkoxysilane materials shows that hydrolysis rates at physiological pH and temperature can be significant, suggesting that these compounds may serve as slow-release sources of 2-ethoxyethanol [17] [18] [21].
Alkoxysilane Type | Hydrolysis Rate | Ethanol Released | Environmental Impact |
---|---|---|---|
Triethoxysilanes | Moderate | 3 moles per mole | Eco-friendly compared to methoxy [18] |
Diethoxysilanes | Faster | 2 moles per mole | Lower VOC emissions [18] |
Monoethoxysilanes | Variable | 1 mole per mole | Biodegradable product [18] |
The hydrolysis mechanism proceeds through a series of well-characterized steps: initial complex formation between water and the silicon center, nucleophilic attack by water oxygen on silicon, formation of a pentacoordinate transition state, bond breaking and formation, and finally product release [19] [20] [21]. This process repeats for each ethoxy group present on the silane molecule, with the overall rate determined by the slowest step in the sequence [19] [20].
Flammable;Acute Toxic;Irritant;Health Hazard